molecular formula C15H20N2O4 B7986802 ((S)-3-Benzyloxycarbonylamino-piperidin-1-yl)-acetic acid

((S)-3-Benzyloxycarbonylamino-piperidin-1-yl)-acetic acid

Cat. No.: B7986802
M. Wt: 292.33 g/mol
InChI Key: UKIGGDFVJCPOST-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((S)-3-Benzyloxycarbonylamino-piperidin-1-yl)-acetic acid: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a benzyloxycarbonyl group, which is a protecting group commonly used in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((S)-3-Benzyloxycarbonylamino-piperidin-1-yl)-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced using benzyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the piperidine ring or the benzyloxycarbonyl group, resulting in the formation of secondary amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetic acid moiety, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Secondary amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, ((S)-3-Benzyloxycarbonylamino-piperidin-1-yl)-acetic acid is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of neuropharmacology.

Medicine: In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of ((S)-3-Benzyloxycarbonylamino-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target without undergoing premature degradation. The piperidine ring can enhance the compound’s binding affinity to its target, leading to a more potent biological effect.

Comparison with Similar Compounds

  • ((S)-3-Aminopiperidin-1-yl)-acetic acid
  • ((S)-3-Benzyloxycarbonylamino-piperidin-1-yl)-propionic acid
  • ((S)-3-Benzyloxycarbonylamino-piperidin-1-yl)-butyric acid

Comparison: Compared to similar compounds, ((S)-3-Benzyloxycarbonylamino-piperidin-1-yl)-acetic acid stands out due to its unique combination of the benzyloxycarbonyl group and the piperidine ring. This combination provides enhanced stability and reactivity, making it more versatile in various chemical reactions. Additionally, its specific structural features may confer unique biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-[(3S)-3-(phenylmethoxycarbonylamino)piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c18-14(19)10-17-8-4-7-13(9-17)16-15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,20)(H,18,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIGGDFVJCPOST-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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